molecular formula C10H8ClNO B2637484 3-Chloro-5-methoxyisoquinoline CAS No. 1691715-12-4

3-Chloro-5-methoxyisoquinoline

Cat. No.: B2637484
CAS No.: 1691715-12-4
M. Wt: 193.63
InChI Key: DHXPCSUVTFFVRC-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyisoquinoline is an organic compound with the molecular formula C10H8ClNO. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Chloro-5-methoxyisoquinoline involves the Pomeranz–Fritsch reaction. This reaction uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline, which can then be chlorinated and methoxylated to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that include chlorination and methoxylation of isoquinoline derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

3-Chloro-5-methoxyisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-methoxyisoquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s electronic distribution, making it suitable for specific reactions and applications that other isoquinoline derivatives may not be able to perform .

Properties

IUPAC Name

3-chloro-5-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXPCSUVTFFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691715-12-4
Record name 3-chloro-5-methoxyisoquinoline
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